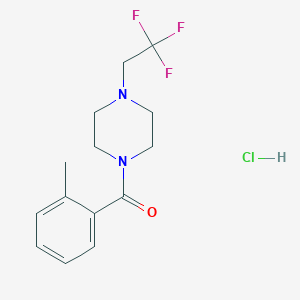
o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It appears to be related to a class of compounds known as piperazines, which are cyclic organic compounds containing a nitrogen atom in the ring1. The compound also contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms2. However, specific information about this exact compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has been developed3. This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance3. However, the exact synthesis process for “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is not specified in the available resources.Molecular Structure Analysis
The molecular structure of “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is not explicitly provided in the available resources. However, based on its name, it can be inferred that it contains a piperazine ring, a trifluoroethyl group, and a tolyl (or methylphenyl) group1.Chemical Reactions Analysis
Specific chemical reactions involving “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not mentioned in the available resources. However, compounds with similar structures have been used in various chemical reactions. For instance, trifluoroethyl groups have been introduced into aromatic systems through cross-coupling approaches3.Physical And Chemical Properties Analysis
The physical and chemical properties of “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not explicitly mentioned in the available resources. However, similar compounds have been described. For instance, a related compound, 2-(4-o-tolyl-piperazin-1-yl)-ethylamine, has an average mass of 219.326 Da and a monoisotopic mass of 219.173553 Da1.Scientific Research Applications
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives, which may share some structural similarities with your compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
-
Synthesis of o-Tolyl Benzonitrile
- Field : Organic Chemistry .
- Application : o-Tolyl benzonitrile is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
- Methods : The classical methods for the synthesis of o-Tolyl benzonitrile are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .
- Results : The results of these reactions would be the successful synthesis of o-Tolyl benzonitrile, which can then be used in the synthesis of various sartan drugs .
-
Efficient Direct 2,2,2-Trifluoroethylation of Indoles
- Field : Organic Chemistry .
- Application : A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
- Methods : The methods of application or experimental procedures for these compounds would depend on the specific reaction being studied. Typically, these compounds would be synthesized and then tested for their reactivity .
- Results : The results or outcomes obtained would also depend on the specific reaction being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
-
Efficient Direct 2,2,2-Trifluoroethylation of Indoles
- Field : Organic Chemistry .
- Application : A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifuoroethyl(mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .
- Methods : The methods of application or experimental procedures for these compounds would depend on the specific reaction being studied. Typically, these compounds would be synthesized and then tested for their reactivity .
- Results : The results or outcomes obtained would also depend on the specific reaction being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, some indole derivatives have been found to have inhibitory activity against influenza A .
Safety And Hazards
Specific safety and hazard information for “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is not available in the resources. However, safety data for a related compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, suggests that it may cause skin and eye irritation and may cause respiratory irritation5. It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area5.
Future Directions
The future directions for research on “o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” are not explicitly mentioned in the available resources. However, given the biological activity of similar compounds, further research could potentially explore their use in medicinal chemistry, particularly in the development of new therapeutic agents.
properties
IUPAC Name |
(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBGFCKCHUFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
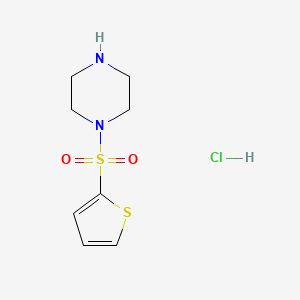
![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)
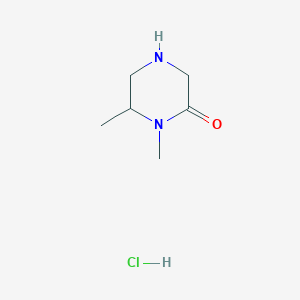
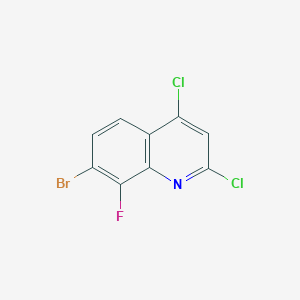
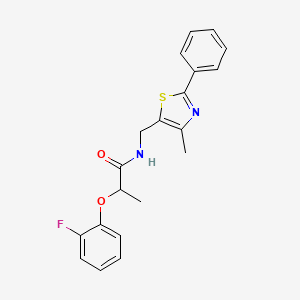
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)
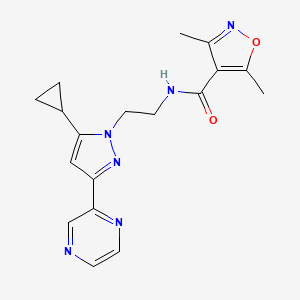
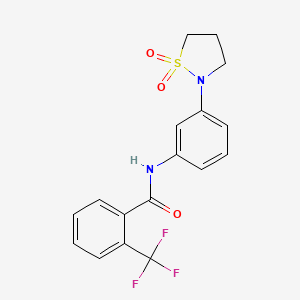
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)